

polymerization of diallyl dicarbonate reaction conditions

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Diallyl dicarbonate*

Cat. No.: *B055262*

[Get Quote](#)

Application Note & Protocol

Topic: Polymerization of Diethylene Glycol Bis(Allyl Carbonate) for High-Performance Optical Polymers

For: Researchers, scientists, and drug development professionals

Executive Summary

This document provides a comprehensive scientific guide to the polymerization of Diethylene Glycol Bis(Allyl Carbonate), also known as Allyl Diglycol Carbonate (ADC). This monomer is the precursor to the thermoset polymer Poly(allyl diglycol carbonate) (PADC), widely known by its original trade name, CR-39®. Renowned for its exceptional optical clarity, low density, and high impact resistance, PADC is a critical material in the manufacturing of ophthalmic lenses, radiation shielding, and high-performance transparent sheets.[\[1\]](#)[\[2\]](#) This guide elucidates the underlying free-radical polymerization mechanism, details the critical reaction parameters that govern the polymer's final properties, and provides a detailed, field-proven protocol for its synthesis in a laboratory setting.

The Polymerization Mechanism: A Free-Radical Approach

The conversion of the liquid ADC monomer into a highly cross-linked, solid polymer network is achieved through free-radical polymerization.[\[1\]](#) The process is a chain reaction classically

divided into three distinct phases: initiation, propagation, and termination.

- **Initiation:** The process begins with the thermal decomposition of an organic peroxide initiator, such as Diisopropyl Peroxydicarbonate (IPP) or Benzoyl Peroxide (BPO).^[1] This decomposition event generates highly reactive primary free radicals ($R\cdot$). These radicals then attack the carbon-carbon double bond of an allyl group on the ADC monomer, transferring the radical center to the monomer and initiating the polymerization chain.^[1]
- **Propagation:** The newly formed monomer radical attacks the allyl group of another ADC monomer. This step is repeated, rapidly building a polymer chain. Because the ADC monomer possesses two allyl groups, the growing chains become cross-linked, forming a rigid, three-dimensional network structure.^[1] This extensive cross-linking is responsible for the final polymer's hardness and thermal stability. A specific feature of diallyl monomers is the potential for cyclolinear polymerization, which can reduce degradative chain transfer and lead to polymers with higher molecular weight.^{[3][4]}
- **Termination:** The growth of polymer chains ceases when two radical species react with each other, either by combination or disproportionation, resulting in a stable, non-reactive polymer chain.^[1] The high viscosity of the gelling medium can also lead to vitrification, trapping radicals and stopping the polymerization before 100% conversion is achieved.^[5]

Critical Parameters for Successful Polymerization

The successful synthesis of PADC with desired properties is not arbitrary; it is a direct function of carefully controlled reaction conditions. Each parameter must be optimized to ensure complete curing, minimize internal stresses, and achieve superior optical and mechanical characteristics.

Initiator Selection and Concentration

The choice of initiator is paramount as its decomposition rate dictates the polymerization kinetics.

- **Thermal Initiators:** Organic peroxides are the industry standard. Diisopropyl Peroxydicarbonate (IPP) is highly effective and commonly used for ADC polymerization.^{[2][6]} Other peroxides like Benzoyl Peroxide (BPO) and Di(2-ethylhexyl) peroxydicarbonate are also viable options.^{[1][7]} The selection is based on the desired curing temperature, which

should correspond to the initiator's half-life—the time it takes for half of the peroxide to decompose at a given temperature.[8]

- Concentration: The initiator concentration directly influences the polymerization rate and the final polymer's cross-link density. A typical concentration for IPP is between 2.0 and 5.0 parts per hundred of monomer (phm).[6] Insufficient initiator can lead to incomplete polymerization, while excessive amounts can accelerate the reaction uncontrollably, causing thermal runaway and introducing defects.[5][9]
- UV Photoinitiators: An alternative to thermal curing is UV photopolymerization, which uses photoinitiators like 2-hydroxy-2-methyl-1-phenyl-1-propanone. This method can offer higher efficiency, shorter processing times, and isothermal curing, thereby avoiding the risks of thermal runaway.[1][5][10]

The Thermal Curing Profile

For thermal polymerization, a programmed temperature cycle is crucial. A simple, single-temperature bake is insufficient. The curing process typically involves a slow ramp-up of temperature followed by one or more hold periods.

- Rationale: This carefully controlled cycle manages the rate of polymerization. An initial low-temperature phase allows for slow gelation without building up excessive internal stress. As the temperature is gradually increased, the polymerization rate accelerates, driving the reaction toward completion.[5] This process, known as "casting," is designed to achieve a constant rate of polymerization, which is critical for producing optically homogenous material free from warpage and other defects.[5]

Atmospheric Control: The Oxygen Inhibition Effect

Oxygen is a potent inhibitor of free-radical polymerization.[11][12] It readily reacts with the propagating radical chains to form stable peroxy radicals, which are not reactive enough to continue the polymerization chain.[12]

- Consequences: This inhibition primarily affects the surface of the polymerizing mixture exposed to air, resulting in an under-cured, tacky, or soft surface.[11][13] Oxygen diffusing from permeable mold materials can also hinder polymerization at the mold interface.[11][14]

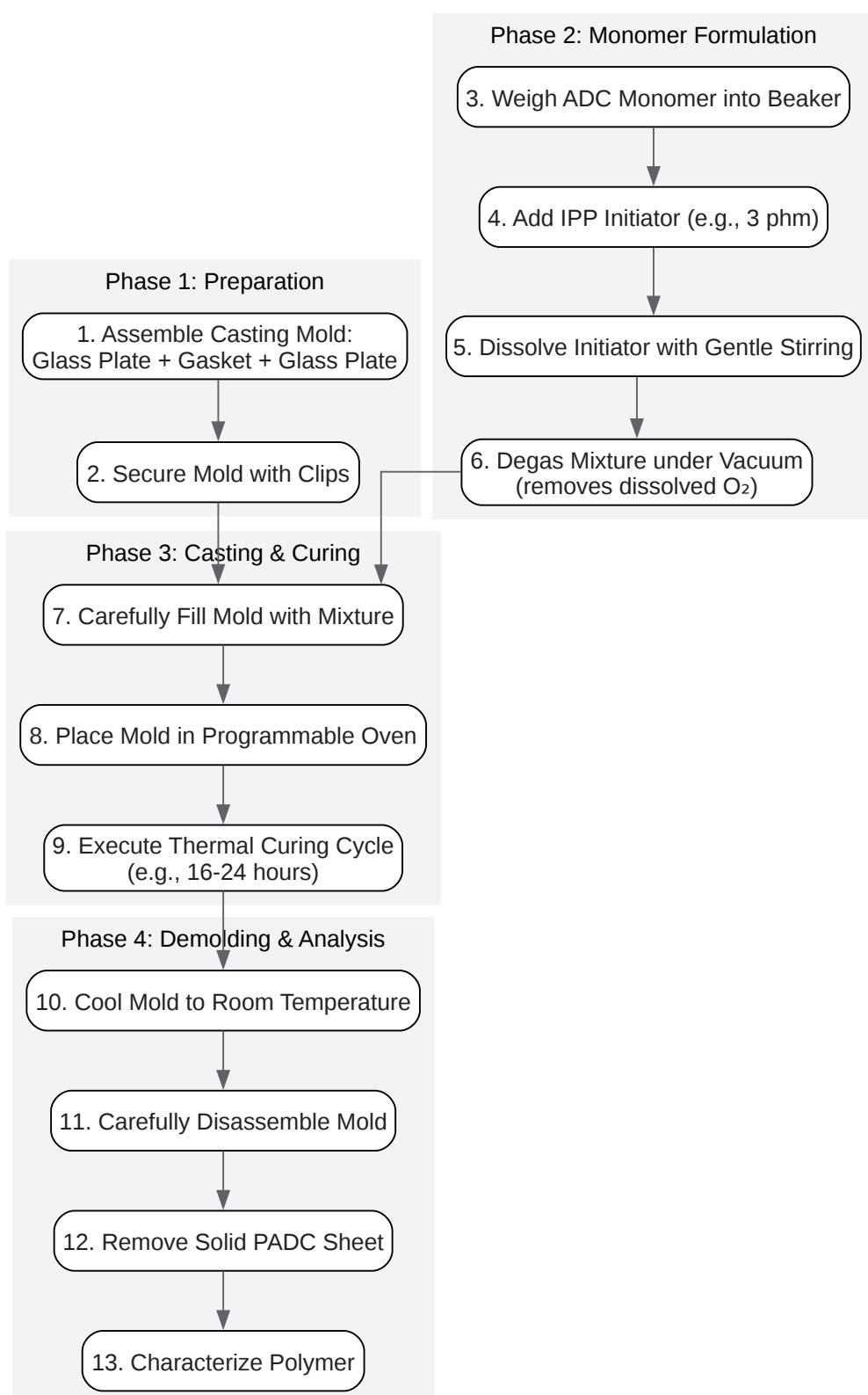
- **Mitigation Strategies:** To achieve a hard, fully cured polymer, oxygen must be excluded from the reaction. This is typically accomplished by conducting the polymerization within a sealed mold, often constructed from glass plates separated by a flexible gasket. The mold is filled completely with the monomer-initiator mixture, leaving no headspace for air. Alternatively, polymerization can be performed under an inert nitrogen atmosphere.

Summary of Reaction Parameters and Their Impact

The following table summarizes the key experimental variables and their causal effects on the polymerization process and final PADC properties.

Parameter	Variable	Typical Range	Effect of Increasing the Variable	Citation(s)
Initiator	Type	IPP, BPO, CHPC	Choice determines the optimal curing temperature range based on decomposition kinetics.	[1][6]
Concentration	2.0 - 5.0 phm (for IPP)		Increases polymerization rate. Too high can cause thermal runaway; too low results in incomplete cure.	[6][9]
Temperature	Curing Cycle	40°C to 115°C	Increases polymerization rate and initiator decomposition. A programmed cycle is required to manage stress and ensure full conversion.	[1][5]
Atmosphere	Oxygen Presence	< 1% (ideally)	Oxygen inhibits the reaction, leading to incomplete surface curing and reduced polymer quality.	[11][12][14]
Monomer	Purity	> 99%	Impurities can interfere with	N/A

polymerization,
affecting optical
clarity and
mechanical
properties.


Experimental Protocol: Laboratory-Scale Synthesis of PADC

This protocol describes a standard method for casting a flat sheet of PADC (CR-39®) using a thermal initiator.

Materials and Reagents

- Diethylene Glycol Bis(Allyl Carbonate) (ADC) monomer
- Diisopropyl Peroxydicarbonate (IPP) initiator
- Two flat, polished glass plates (e.g., 15cm x 15cm)
- Flexible gasket (e.g., vinyl tubing or silicone cord) of desired thickness (e.g., 3 mm)
- Binder clips
- Glass beaker and magnetic stir bar
- Vacuum desiccator or chamber
- Programmable laboratory oven or temperature-controlled water bath

Workflow for PADC Synthesis

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of PADC.

Step-by-Step Methodology

- Mold Assembly: Clean and dry the two glass plates thoroughly. Place the flexible gasket along the perimeter of one glass plate. Place the second glass plate on top, creating a sealed cavity. Use binder clips around the edges to hold the assembly firmly together, ensuring a tight seal.
- Initiator Dissolution: In a clean glass beaker, weigh the desired amount of ADC monomer. Based on this weight, calculate and add the required amount of IPP initiator (e.g., 3 grams of IPP for 100 grams of ADC for a 3 phm concentration). Gently stir the mixture at room temperature until the initiator is completely dissolved. Avoid aggressive stirring that could introduce excessive air.
- Degassing: Place the beaker containing the mixture into a vacuum desiccator or chamber. Apply a vacuum for 15-30 minutes to remove dissolved gases, particularly oxygen, which would otherwise inhibit the polymerization.[\[15\]](#)
- Casting: Carefully pour the degassed monomer-initiator mixture into the prepared glass mold through a small opening in the gasket. Fill the mold completely to ensure no air is trapped inside. Seal the filling port.
- Curing: Place the filled mold into a programmable oven. Execute a pre-determined temperature-time curing cycle. A representative cycle might be:
 - Ramp from ambient to 60°C over 4 hours.
 - Hold at 60°C for 8 hours.
 - Ramp from 60°C to 85°C over 4 hours.
 - Hold at 85°C for 4 hours.
 - Cool down slowly to room temperature over several hours to prevent thermal shock and cracking.
- Note: The optimal cycle depends on the part thickness and initiator concentration and must be determined empirically.

- Demolding: Once the cycle is complete and the mold has returned to room temperature, carefully remove the binder clips and gently pry the glass plates apart to release the solid, transparent PADC sheet.

Polymer Characterization

Verifying the success of the polymerization is a critical final step.

- Conversion Rate via FTIR: The degree of monomer-to-polymer conversion can be quantified using Fourier Transform Infrared (FTIR) spectroscopy.[\[1\]](#) The analysis involves monitoring the disappearance of the absorption peak corresponding to the allyl C=C double bond stretch, which occurs around 1649 cm^{-1} .[\[1\]](#) By comparing the peak area in the polymer to that of the initial monomer (using a stable, non-reacting peak like the carbonate group at 790 cm^{-1} as an internal reference), the percentage of converted double bonds can be calculated. [\[1\]](#) A high conversion rate (e.g., >90%) is indicative of a successful polymerization.[\[1\]](#)[\[10\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Allyl Diglycol Carbonate is a Good Optical Resin Lens Material - Nanjing Chemical Material Corp. [njchm.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO1999038899A1 - Polymerizable polyol(allyl carbonate) composition - Google Patents [patents.google.com]
- 7. WO2012139327A1 - Free-radical polymerizaiton initiator composition and uses thereof - Google Patents [patents.google.com]
- 8. pergan.com [pergan.com]

- 9. DSpace [scholarbank.nus.edu.sg]
- 10. Efficient Preparation of Poly(allyl diglycol carbonate) (PADC) Nuclear Track Detectors: UV Photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [polymerization of diallyl dicarbonate reaction conditions]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b055262#polymerization-of-diallyl-dicarbonate-reaction-conditions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

